Ethyl 1-(4-bromobenzyl)piperidine-4-carboxylate

Description

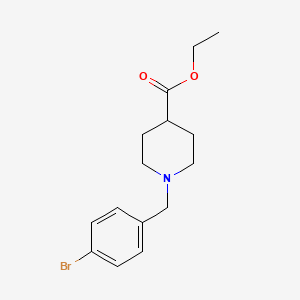

Structure

3D Structure

Properties

IUPAC Name |

ethyl 1-[(4-bromophenyl)methyl]piperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BrNO2/c1-2-19-15(18)13-7-9-17(10-8-13)11-12-3-5-14(16)6-4-12/h3-6,13H,2,7-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQIQRGHWBIXCRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)CC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(4-bromobenzyl)piperidine-4-carboxylate typically involves the reaction of 4-bromobenzyl chloride with piperidine-4-carboxylate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then esterified with ethanol to form the ethyl ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-bromobenzyl)piperidine-4-carboxylate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom in the 4-bromobenzyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol or the bromine atom to a hydrogen atom.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and ethanol.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Hydrolysis: Acidic or basic aqueous solutions, typically hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

Nucleophilic Substitution: Substituted piperidine derivatives.

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or dehalogenated products.

Hydrolysis: Carboxylic acids and ethanol.

Scientific Research Applications

Ethyl 1-(4-bromobenzyl)piperidine-4-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Employed in the synthesis of biologically active compounds, including potential pharmaceuticals.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of Ethyl 1-(4-bromobenzyl)piperidine-4-carboxylate depends on its specific applicationThe bromobenzyl group can enhance the compound’s binding affinity to certain molecular targets, while the piperidine ring can provide structural stability and facilitate interactions with biological macromolecules .

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperidine-4-carboxylate esters vary primarily in their N-substituents and functional groups, which significantly influence their physicochemical properties, synthetic routes, and biological activities. Below is a detailed comparison:

Halogen-Substituted Benzyl Derivatives

Ethyl 1-(4-Bromobenzyl)piperidine-4-carboxylate vs. Ethyl 1-(2-Chlorobenzyl)piperidine-4-carboxylate (3d) and Ethyl 1-(4-Methylbenzyl)piperidine-4-carboxylate (3e)

- Synthesis : These compounds are synthesized via alkylation of ethyl piperidine-4-carboxylate with halogenated or alkyl-substituted benzyl halides. Yields range from 60.6% (2-chlorobenzyl derivative) to 76.6% (4-methylbenzyl derivative), suggesting steric and electronic effects influence reaction efficiency .

- Physicochemical Properties :

- Biological Activity : While specific data for the 4-bromobenzyl analog are unavailable, the 2-chlorobenzyl derivative has been explored as a butyrylcholinesterase inhibitor, indicating halogen positioning impacts enzyme interaction .

Key Difference : The 4-bromobenzyl group introduces a heavier halogen, increasing molecular weight (MW = 326.2 g/mol vs. 282 for 3d) and lipophilicity (logP ~3.5 estimated), which may enhance blood-brain barrier penetration compared to lighter halogens or alkyl groups .

Sulfonamide and Sulfonyl Derivatives

Ethyl 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxylate (3)

- Synthesis : Prepared via EDCI/HOBt-mediated coupling of ethyl piperidine-4-carboxylate with 4-sulfamoylbenzoic acid, followed by hydrazine treatment to yield hydrazide intermediates .

- Application: Intermediate for hydrazonobenzenesulfonamides with carbonic anhydrase inhibitory activity (e.g., IC₅₀ values <100 nM for isoforms II and XII) .

- Contrast : The sulfonamide group enhances water solubility compared to the hydrophobic 4-bromobenzyl group, making it more suitable for targeting extracellular enzymes like carbonic anhydrase .

Ethyl 1-[(4-Chloro-3-Nitrophenyl)Sulfonyl]piperidine-4-carboxylate

- Structure : Features a sulfonyl group and nitro substituent, contributing to strong electron-withdrawing effects.

- Properties : Higher polarity (logP ~1.8) and molecular weight (MW = 376.8 g/mol) compared to the bromobenzyl analog .

- Utility : Sulfonyl groups are common in protease inhibitors and kinase modulators, suggesting divergent therapeutic applications compared to halogenated analogs .

Heterocyclic and Complex Substituents

Ethyl 1-(3-Tosylquinolin-4-yl)piperidine-4-carboxylate

- Synthesis: Achieved via a one-pot multicomponent reaction, with crystallographic data confirming a planar quinoline moiety .

- Activity : Demonstrated antibacterial properties (MIC = 8–16 µg/mL against S. aureus) and molecular docking predictions for DNA gyrase binding .

Ethyl 1-(5-(5-(3-Hydroxyphenyl)thiophene-2-yl)-5-oxopentanoyl)piperidine-4-carboxylate (29a)

- Structure : Combines a thiophene ring and hydroxyphenyl group, enabling hydrogen bonding and extended conjugation.

- Mass Spectrometry: m/z 387 [M+H]⁺, significantly higher than the bromobenzyl analog due to the pentanoyl-thiophene chain .

- Application : Anti-schistosomal activity, highlighting the role of aromatic and heterocyclic moieties in antiparasitic drug design .

Pharmaceutical Intermediates

Ethyl 1-(2-Chloroethyl)piperidine-4-carboxylate (II)

- Role : Key intermediate in synthesizing umeclidinium bromide (a COPD drug). Reacts via lithium diisopropylamide (LDA) to form bicyclic structures .

- Contrast : The 2-chloroethyl substituent facilitates cyclization reactions, whereas the 4-bromobenzyl group is more suited for aromatic interactions in receptor binding .

Biological Activity

Ethyl 1-(4-bromobenzyl)piperidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C20H28BrNO4 and a molecular weight of 418.35 g/mol. It features a piperidine ring substituted with a bromobenzyl group and an ethyl ester functional group, which contributes to its reactivity and potential biological interactions. The compound typically appears as a solid with a melting point ranging from 68 to 72 °C.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, particularly neurotransmitter receptors. Piperidine derivatives are known for their diverse pharmacological properties, including antitumor, antibacterial, and antiviral activities. The presence of the bromobenzyl group enhances its potential for biological activity, while the ethyl ester can be hydrolyzed to yield biologically active amines under specific conditions .

Anticancer Activity

Recent studies have highlighted the anticancer potential of piperidine derivatives, including this compound. For instance, compounds with similar structures have shown significant antiproliferative effects against various cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells .

Table 1: Anticancer Activity of Piperidine Derivatives

| Compound Name | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MDA-MB-231 | TBD | |

| Similar Piperidine Derivative | HepG2 | TBD |

Antibacterial and Antifungal Activity

This compound has also been evaluated for its antibacterial properties. Preliminary findings suggest that similar piperidine derivatives exhibit activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate strong antibacterial potential .

Table 2: Antibacterial Activity

Case Studies

Several case studies have explored the synthesis and biological evaluation of this compound and related compounds:

- Synthesis and Evaluation : A study synthesized various piperidine derivatives, including this compound, assessing their cytotoxicity against different cancer cell lines. Results indicated that modifications on the piperidine ring significantly influenced their anticancer activity .

- Molecular Modeling Studies : Molecular docking studies have been conducted to predict the binding affinity of this compound to specific receptors involved in cancer progression. These studies suggest that the compound may act as a potential inhibitor for certain oncogenic pathways .

- Pharmacological Profiling : In vivo studies have demonstrated that piperidine derivatives can exhibit diverse pharmacological effects, including anti-inflammatory and analgesic activities, further supporting their therapeutic potential .

Q & A

Q. What are the common synthetic routes for preparing Ethyl 1-(4-bromobenzyl)piperidine-4-carboxylate?

The compound is typically synthesized via nucleophilic substitution or amide coupling. A key approach involves reacting ethyl piperidine-4-carboxylate with 4-bromobenzyl bromide in the presence of an organic base (e.g., triethylamine) in anhydrous acetonitrile . Alternative methods include using coupling agents like EDCI/HOBt for amide bond formation in related piperidinyl derivatives, though optimization of reaction time and solvent polarity is critical for yield improvement .

Q. How is the compound characterized structurally, and what analytical techniques are essential?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HR-MS) are standard for structural confirmation. For example, HR-MS analysis of similar esters shows characteristic fragmentation patterns (e.g., m/z 410.1931 [M+H]⁺ with secondary ions like [M+H-C₇H₆O₃]+), aiding in identifying the piperidine core and substituents . Infrared (IR) spectroscopy further validates carbonyl (C=O) and ester (C-O) functional groups .

Q. What are the recommended storage conditions to ensure compound stability?

The compound should be stored in a sealed container under inert gas (e.g., argon) at 2–8°C to prevent hydrolysis of the ester group. Stability tests indicate no decomposition under dry, dark conditions for up to 12 months . Avoid exposure to moisture or strong acids/bases, which may cleave the ester linkage .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of derivatives from this compound?

Yield optimization depends on solvent choice, catalyst loading, and reaction time. For example, coupling reactions using EDCI/HOBt in dry acetonitrile achieve >75% yield for piperidinyl-hydrazidoureido derivatives, whereas polar aprotic solvents like DMF may reduce side reactions . Kinetic monitoring via TLC or HPLC is advised to terminate reactions at the plateau phase .

Q. What strategies resolve contradictions in spectral data interpretation for structural analogs?

Discrepancies in mass spectral fragmentation (e.g., unexpected [M+H-CH₂NO₄]+ ions) can arise from intramolecular rearrangements. Comparative analysis with computational fragmentation tools (e.g., Mass Frontier) and isotopic labeling studies helps validate proposed pathways . For NMR ambiguities, 2D techniques (COSY, HSQC) clarify proton-proton correlations and quaternary carbon assignments .

Q. How does the 4-bromobenzyl substituent influence bioactivity in SAR studies?

The bromine atom enhances lipophilicity and electrophilicity, improving target binding in receptor-ligand interactions. In vitro assays of related sulfonamide-piperidine hybrids show that halogenated aryl groups increase inhibitory potency against carbonic anhydrase isoforms by 2–3 fold compared to non-halogenated analogs . Replacements with electron-withdrawing groups (e.g., nitro) may further modulate activity .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Key challenges include controlling exotherms during benzylation and minimizing racemization at the piperidine nitrogen. Pilot-scale protocols recommend slow addition of 4-bromobenzyl bromide to the amine precursor at 0–5°C, with rigorous pH monitoring (pH 8–9) to prevent side reactions . Continuous-flow systems improve heat dissipation and reproducibility for multi-gram batches .

Methodological Guidance

Q. How to design a stability-indicating HPLC method for this compound?

Use a C18 column with a gradient mobile phase (water/acetonitrile + 0.1% TFA) to separate degradation products. Forced degradation studies (acid/base, oxidative, thermal) identify critical impurities. Method validation should include specificity (Rs > 2.0), precision (%RSD < 2%), and LOQ ≤ 0.1% .

Q. What computational tools predict the compound’s metabolic fate in pharmacological studies?

Docking simulations (AutoDock Vina) and ADMET predictors (SwissADME) model interactions with cytochrome P450 enzymes. The ester group is prone to hydrolysis, generating piperidine-4-carboxylic acid as a primary metabolite . In silico toxicity screening (ProTox-II) flags potential hepatotoxicity risks due to bromine bioaccumulation .

Q. How to troubleshoot low coupling efficiency in functionalizing the piperidine nitrogen?

Low efficiency may stem from steric hindrance or poor nucleophilicity. Activating the nitrogen with LDA (lithium diisopropylamide) prior to alkylation improves reactivity . Alternatively, microwave-assisted synthesis (100°C, 30 min) enhances reaction rates for bulky electrophiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.